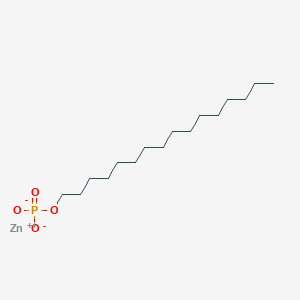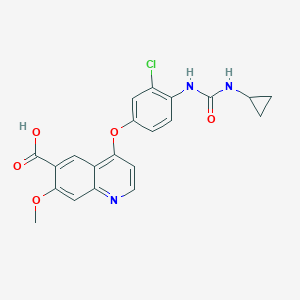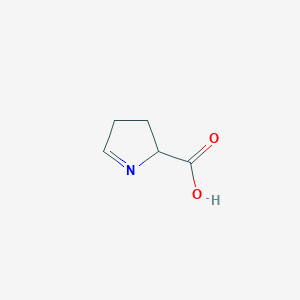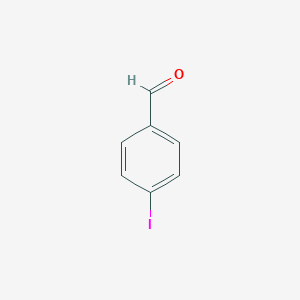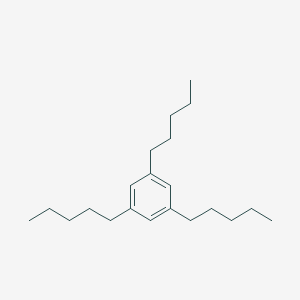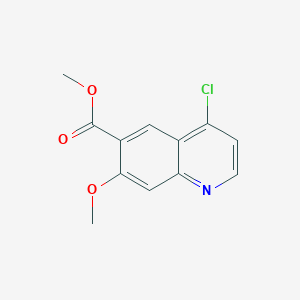
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique structure and properties that make it useful for a variety of purposes, including in the field of biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- involves its ability to interact with ROS and undergo a photo-induced electron transfer (PET) process. This results in the production of a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. The unique properties of this compound make it a highly sensitive and specific probe for the detection of ROS in biological systems.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- does not have any significant biochemical or physiological effects on cells or tissues. This makes it an ideal probe for the detection of ROS, as it does not interfere with the normal functioning of biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- in lab experiments is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying a variety of physiological processes and diseases. However, the use of this compound is limited by its relatively high cost and the need for specialized equipment for fluorescence detection.
Orientations Futures
There are a number of potential future directions for research involving 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl-. One area of interest is the development of new derivatives of this compound with improved properties for ROS detection. Another potential direction is the use of this compound in vivo, for the detection of ROS in living organisms. Finally, there is also potential for the use of this compound in the development of new therapies for diseases that involve ROS-mediated damage.
Méthodes De Synthèse
The synthesis of 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- involves the reaction of 2,3,5-triphenylcyclopentadienone with Lawesson's reagent. This reaction results in the formation of the trithiapentalene ring system. The synthesis of this compound has been extensively studied and optimized, and it is now possible to produce it in high yields and purity.
Applications De Recherche Scientifique
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding a variety of physiological processes and diseases.
Propriétés
Numéro CAS |
16094-76-1 |
|---|---|
Nom du produit |
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- |
Formule moléculaire |
C23H16S3 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
3,4,7-triphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C23H16S3/c1-4-10-17(11-5-1)20-16-21-22(18-12-6-2-7-13-18)23(25-26(21)24-20)19-14-8-3-9-15-19/h1-16H |
Clé InChI |
LEKKUXBSJQYDRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
2,3,5-Triphenyl[1,2]dithiolo[1,5-b][1,2]dithiole-7-SIV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



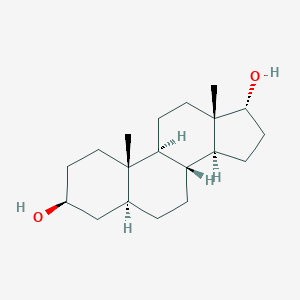
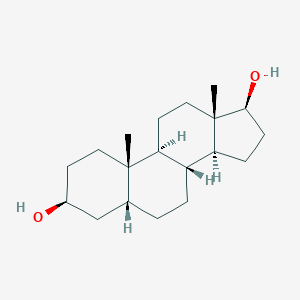
![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)
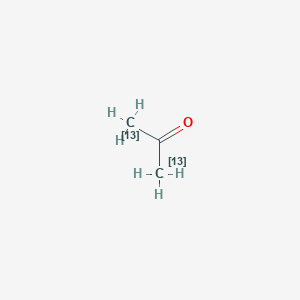
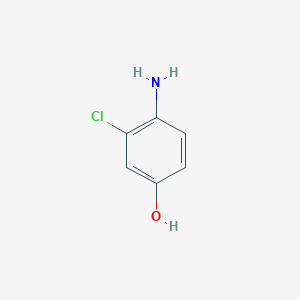
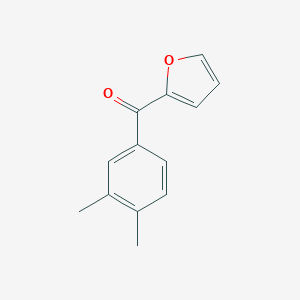
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)
